molecular formula C17H16IN3O4S B4899221 4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE

4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE

Cat. No.: B4899221
M. Wt: 485.3 g/mol
InChI Key: SUXBCJKUIIPOLI-UHFFFAOYSA-N
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Description

4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features an iodophenyl group, a pyrrolidinyl group, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-iodoaniline with maleic anhydride to form an intermediate, which is then reacted with benzenesulfonamide under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the pyrrolidinyl and benzenesulfonamide groups can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Compared to similar compounds, 4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its combination of an iodophenyl group and a benzenesulfonamide group. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

4-[[[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O4S/c18-12-3-5-13(6-4-12)21-16(22)9-15(17(21)23)20-10-11-1-7-14(8-2-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXBCJKUIIPOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE
Reactant of Route 2
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE
Reactant of Route 6
4-({[1-(4-IODOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}METHYL)-1-BENZENESULFONAMIDE

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